4-(Trifluoromethyl)pyridine-2-sulfonic acid amide
Overview
Description
4-(Trifluoromethyl)pyridine-2-sulfonic acid amide is a chemical compound with the molecular formula C6H5F3N2O2S. It is known for its unique chemical properties, which make it valuable in various scientific and industrial applications. The compound features a trifluoromethyl group attached to a pyridine ring, along with a sulfonic acid amide group, contributing to its reactivity and versatility in chemical synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Trifluoromethyl)pyridine-2-sulfonic acid amide typically involves the trifluoromethylation of pyridine derivatives. One common method includes the reaction of 4-iodopyridine with trifluoromethylating agents under specific conditions . The reaction conditions often require the presence of a base and a suitable solvent to facilitate the formation of the trifluoromethyl group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include continuous flow reactors and advanced purification techniques to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
4-(Trifluoromethyl)pyridine-2-sulfonic acid amide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid amide group to other functional groups.
Substitution: The trifluoromethyl group and pyridine ring can participate in substitution reactions, leading to the formation of diverse derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while substitution reactions can produce a wide range of functionalized pyridine derivatives .
Scientific Research Applications
4-(Trifluoromethyl)pyridine-2-sulfonic acid amide has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(Trifluoromethyl)pyridine-2-sulfonic acid amide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in proteins and enzymes. This interaction can modulate the activity of these biological targets, leading to various pharmacological effects . The sulfonic acid amide group also plays a role in binding to active sites, contributing to the compound’s overall activity .
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)pyridine: Similar in structure but lacks the sulfonic acid amide group, affecting its reactivity and applications.
2-(Trifluoromethyl)pyridine: Differing in the position of the trifluoromethyl group, leading to variations in chemical behavior and uses.
4-(Trifluoromethyl)benzenesulfonamide: Contains a benzene ring instead of a pyridine ring, resulting in different chemical properties and applications.
Uniqueness
4-(Trifluoromethyl)pyridine-2-sulfonic acid amide is unique due to the combination of the trifluoromethyl group and the sulfonic acid amide group attached to the pyridine ring. This unique structure imparts distinct chemical properties, making it valuable in various fields of research and industry .
Properties
IUPAC Name |
4-(trifluoromethyl)pyridine-2-sulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F3N2O2S/c7-6(8,9)4-1-2-11-5(3-4)14(10,12)13/h1-3H,(H2,10,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZICHEFVTIEEDG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1C(F)(F)F)S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F3N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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